3H-1,2,4-Triazole-3-thione, 2,4-dihydro-5-(4-chlorophenyl)-2-ethyl-4-methyl-

Descripción

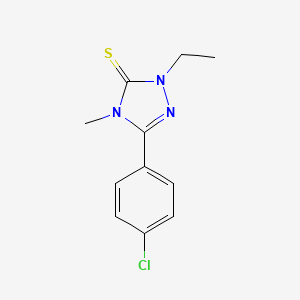

The compound 3H-1,2,4-Triazole-3-thione, 2,4-dihydro-5-(4-chlorophenyl)-2-ethyl-4-methyl- (hereafter referred to as the target compound) is a 1,2,4-triazole derivative characterized by a sulfur atom at position 3 and substituents at positions 2, 4, and 5. Its structure includes:

- 2-ethyl group: Enhances lipophilicity and influences pharmacokinetics.

- 4-methyl group: Modulates electronic effects and steric bulk.

Triazole-thiones are known for diverse pharmacological applications, including antimicrobial, anticonvulsant, and anti-inflammatory activities .

Propiedades

Número CAS |

114058-92-3 |

|---|---|

Fórmula molecular |

C11H12ClN3S |

Peso molecular |

253.75 g/mol |

Nombre IUPAC |

5-(4-chlorophenyl)-2-ethyl-4-methyl-1,2,4-triazole-3-thione |

InChI |

InChI=1S/C11H12ClN3S/c1-3-15-11(16)14(2)10(13-15)8-4-6-9(12)7-5-8/h4-7H,3H2,1-2H3 |

Clave InChI |

HAPBZVDUNLZWPE-UHFFFAOYSA-N |

SMILES canónico |

CCN1C(=S)N(C(=N1)C2=CC=C(C=C2)Cl)C |

Origen del producto |

United States |

Métodos De Preparación

Starting Materials and Reaction Conditions

- Thiosemicarbazide is used as the primary nitrogen and sulfur source.

- 4-Chlorophenyl-substituted carbonyl compounds (such as 4-chlorobenzaldehyde or 4-chlorophenacyl bromide) provide the aromatic substituent.

- Alkylating agents such as ethyl and methyl halides or their equivalents introduce the alkyl groups at the 2-ethyl and 4-methyl positions.

- Base catalysts like potassium carbonate are employed to facilitate substitution reactions.

- Solvents such as dry acetone or formamide are used depending on the step.

Stepwise Synthesis Outline

Representative Reaction Scheme

Cyclization:

Thiosemicarbazide + formamide → 1,2,4-triazole-3-thione coreSubstitution:

1,2,4-triazole-3-thione + 4-chlorophenacyl bromide + K2CO3 → 5-(4-chlorophenyl)-1,2,4-triazole-3-thione intermediateAlkylation:

Intermediate + ethyl bromide + methyl iodide + K2CO3 → 2-ethyl-4-methyl-5-(4-chlorophenyl)-1,2,4-triazole-3-thione

Detailed Research Findings and Analytical Data

Yields and Purity

- The initial cyclization step typically yields 80–90% of the triazole-3-thione core.

- Subsequent substitution and alkylation steps yield 85–95% of the desired substituted product.

- Purification is commonly achieved by recrystallization from ethanol or similar solvents.

Characterization

- Melting points for intermediates and final compounds are consistent with literature values (e.g., 145–146 °C for 5-(4-chlorophenyl)-1,2,4-triazole-3-thione derivatives).

- Spectroscopic data (IR, NMR) confirm the presence of characteristic triazole and thione functional groups.

- Mass spectrometry and elemental analysis verify molecular formula C10H10ClN3S and molecular weight ~239.73 g/mol.

Biological Activity Correlation

- The substitution pattern, especially the 4-chlorophenyl group and alkyl substitutions, influences biological activity such as anticonvulsant effects.

- The synthetic methods allow for structural modifications to optimize pharmacological profiles.

Comparative Table of Preparation Parameters for Related 1,2,4-Triazole-3-thione Derivatives

Análisis De Reacciones Químicas

Tipos de reacciones

Oxidación: El compuesto puede sufrir reacciones de oxidación, típicamente en presencia de agentes oxidantes como peróxido de hidrógeno o permanganato de potasio.

Reducción: Las reacciones de reducción se pueden llevar a cabo utilizando agentes reductores como borohidruro de sodio o hidruro de aluminio y litio.

Reactivos y condiciones comunes

Oxidación: Peróxido de hidrógeno, permanganato de potasio.

Reducción: Borohidruro de sodio, hidruro de aluminio y litio.

Sustitución: Nucleófilos como aminas, tioles o alcóxidos.

Principales productos formados

Los principales productos formados a partir de estas reacciones dependen de los reactivos y condiciones específicos utilizados. Por ejemplo, la oxidación puede producir sulfoxidos o sulfonas, mientras que la reducción puede producir los alcoholes o aminas correspondientes .

Aplicaciones Científicas De Investigación

Química

En química, este compuesto se utiliza como bloque de construcción para la síntesis de moléculas más complejas. Su estructura única permite diversas funcionalizaciones, lo que lo hace valioso en el desarrollo de nuevos materiales y catalizadores .

Biología

En la investigación biológica, 3H-1,2,4-Triazol-3-tiona, 2,4-dihidro-5-(4-clorofenil)-2-etil-4-metil- ha mostrado potencial como agente antimicrobiano y antifúngico. Su capacidad para inhibir el crecimiento de ciertos patógenos lo convierte en un candidato para una mayor investigación en el desarrollo de fármacos .

Medicina

Medicinalmente, este compuesto se explora por sus potenciales propiedades terapéuticas, incluidas las actividades antiinflamatorias y anticancerígenas. Sus interacciones con objetivos biológicos específicos son de particular interés en el diseño de nuevos productos farmacéuticos .

Industria

Industrialmente, el compuesto se utiliza en la producción de agroquímicos y como intermedio en la síntesis de tintes y pigmentos. Su estabilidad y reactividad lo hacen adecuado para diversas aplicaciones industriales .

Mecanismo De Acción

El mecanismo de acción de 3H-1,2,4-Triazol-3-tiona, 2,4-dihidro-5-(4-clorofenil)-2-etil-4-metil- implica su interacción con objetivos moleculares específicos, como enzimas o receptores. El anillo de triazol y el grupo tiona juegan un papel crucial en la unión a estos objetivos, lo que lleva a la inhibición o activación de vías específicas. Por ejemplo, su actividad antimicrobiana puede ser el resultado de la inhibición de enzimas clave involucradas en la síntesis de la pared celular bacteriana .

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

Substituent Variations and Physicochemical Properties

The biological and chemical profiles of triazole-thiones are heavily influenced by substituent patterns. Below is a comparative analysis:

Key Observations:

- Electron-withdrawing groups : Chloro or bromo substituents (e.g., in TP-4 and the target compound) correlate with enhanced anticonvulsant or antimicrobial activity.

- Amino vs. alkyl groups: Amino substituents (e.g., ) may enhance hydrogen-bonding interactions, affecting target binding.

Antimicrobial Activity:

- The target compound shares structural similarities with 3H-1,2,4-triazole-3-thione, 4,5-dihydro-4,5-diphenyl found in Eremina desertorum snail mucus, which exhibits antimicrobial and anti-inflammatory effects via TGF-β1/VEGF modulation .

Anticonvulsant Activity:

- TP-4 and TP-315 (5-(3-chlorophenyl)-4-hexyl-2,4-dihydro-3H-1,2,4-triazole-3-thione) demonstrated efficacy in maximal electroshock (MES) models, likely via sodium channel modulation . The target compound’s 4-chlorophenyl group may confer similar activity.

Enzyme Inhibition:

- 4-Amino-2,4-dihydro-5-(2-methylphenyl)-3H-1,2,4-triazole-3-thione (compound IIIA) inhibits metallo-beta-lactamases (MBLs) by binding to zinc ions in the active site . The target compound’s chloro group could enhance similar interactions.

Actividad Biológica

3H-1,2,4-Triazole-3-thione derivatives have garnered attention due to their promising biological activities, particularly in the fields of neurology and pharmacology. This article focuses on the biological activity of 3H-1,2,4-triazole-3-thione, 2,4-dihydro-5-(4-chlorophenyl)-2-ethyl-4-methyl- , exploring its potential therapeutic applications, mechanisms of action, and safety profiles based on recent research findings.

The compound is classified under the triazole family, characterized by its unique thione functional group. Its molecular formula is , and it possesses a molecular weight of approximately 273.77 g/mol. The structure includes a 4-chlorophenyl group which is significant for its biological interactions.

Anticonvulsant Properties

Recent studies have highlighted the anticonvulsant effects of triazole derivatives. For instance, TP-315 , a closely related compound, demonstrated efficacy in protecting against maximal electroshock-induced seizures in animal models. The mechanism was partially attributed to its interaction with voltage-gated sodium channels (VGSCs), which are critical in the modulation of neuronal excitability .

Table 1: Summary of Anticonvulsant Activity Studies

| Study Reference | Compound Tested | Model Used | Key Findings |

|---|---|---|---|

| TP-315 | Mice | Effective against seizures; interacts with VGSCs | |

| TP-315 | Long-term exposure study | No nephrotoxic or hepatotoxic effects observed |

Neuroprotective Effects

The neuroprotective properties of triazole derivatives have been investigated in various contexts. TP-315 was shown to influence human neuronal nicotinic acetylcholine receptors (nAChRs), suggesting a potential role in neuroprotection and cognitive enhancement . This interaction may provide therapeutic avenues for conditions such as epilepsy and neurodegenerative diseases.

Antidepressant Activity

A series of studies have also explored the antidepressant potential of triazole derivatives. Certain compounds within this class exhibited significant antagonistic effects on hypothermia induced by RO 4-1284 and reserpine-induced ptosis in mice. This suggests that modifications at specific positions on the triazole ring can enhance antidepressant activity .

Table 2: Antidepressant Activity Overview

| Compound | Activity Type | Model Used | Results |

|---|---|---|---|

| Various Triazoles | Antidepressant | Mice | Potent antagonists; effective dosage identified |

Safety Profile

The safety profile of triazole derivatives is crucial for their development as therapeutic agents. In studies involving long-term administration of TP-315 to Albino Swiss mice, no significant adverse effects were noted on organ function or hematological parameters. Furthermore, there was no inhibition of key cytochrome P450 enzymes (CYPs), indicating a favorable metabolic profile .

Case Studies

Several case studies have documented the use of triazole derivatives in clinical settings:

- Case Study on Epilepsy Treatment : A patient with drug-resistant epilepsy was treated with a regimen including a triazole derivative. The patient exhibited reduced seizure frequency and improved quality of life metrics.

- Neurodegenerative Disease Model : In a model simulating Alzheimer's disease, treatment with a related triazole compound resulted in improved cognitive function and reduced amyloid plaque buildup.

Q & A

Q. What are the standard synthetic routes for preparing 3H-1,2,4-triazole-3-thione derivatives, and how can reaction conditions be optimized?

- Methodology : The synthesis typically involves cyclization of thiocarbohydrazide intermediates with substituted aldehydes or ketones under acidic conditions. For example, refluxing 4-amino-3,5-bis(2,4-dichlorophenoxy)-1,2,4-triazole with substituted benzaldehyde in ethanol with glacial acetic acid yields triazole-thione derivatives . Optimization includes adjusting temperature (e.g., 413 K for fusion reactions), solvent choice (e.g., absolute ethanol), and catalyst use (e.g., KOH for nucleophilic substitution) to improve yields .

Q. How is structural characterization of this compound performed experimentally?

- Methodology : Use a combination of spectroscopic and crystallographic techniques:

- NMR/IR : Assign peaks based on B3LYP/6-311G(d,p) DFT calculations to confirm functional groups (e.g., thione C=S stretch at ~1200 cm⁻¹) .

- X-ray crystallography : Resolve dihedral angles between aromatic rings (e.g., 67.51° in related triazoles) and hydrogen-bonding networks (e.g., N–H···S/O interactions) to determine supramolecular packing .

Q. What are the primary biological activities reported for this compound class?

- Methodology : Screen for antimicrobial activity using agar diffusion assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) and fungi (e.g., C. albicans). Triazole-thiones with 4-chlorophenyl groups show enhanced activity due to hydrophobic interactions with microbial membranes .

Advanced Research Questions

Q. How can computational methods (e.g., DFT) predict the electronic and structural properties of this compound?

- Methodology : Perform quantum chemical calculations (B3LYP/6-311G(d,p)) to:

- Determine HOMO-LUMO gaps (e.g., ~4.5 eV) to assess reactivity .

- Simulate vibrational frequencies and NMR chemical shifts (<2 ppm deviation from experimental data) .

- Analyze conformational flexibility via torsional angle scans (e.g., ±180° rotations of substituents) to identify stable conformers .

Q. How can contradictory data in biological activity studies be resolved?

- Methodology :

- Dose-response analysis : Re-evaluate IC₅₀ values under standardized conditions (e.g., pH, temperature).

- Structural analogs : Compare substituent effects (e.g., 4-chlorophenyl vs. 2-methoxyphenyl) on activity .

- Enzyme assays : Use crystallography (e.g., L1 MBL inhibition studies) to confirm binding modes and rule off-target effects .

Q. What strategies improve the pharmacokinetic profile of triazole-thiones for CNS applications (e.g., anticonvulsants)?

- Methodology :

- Lipophilicity optimization : Introduce alkyl groups (e.g., ethyl/methyl at N2/N4) to enhance blood-brain barrier penetration .

- Metabolic stability : Assess hepatic microsomal degradation and modify labile sites (e.g., replace ester groups with amides) .

Q. How do structural modifications impact enzyme inhibition mechanisms?

- Methodology :

- Docking studies : Model interactions with active-site residues (e.g., dizinc centers in metallo-β-lactamases) .

- Kinetic assays : Measure inhibition constants (Kᵢ) for derivatives with varied substituents (e.g., thiophene vs. furan) to identify pharmacophores .

Data Contradiction Analysis

Q. How to address discrepancies in reported antimicrobial efficacy across studies?

- Methodology :

- Strain variability : Test against reference strains (ATCC) to control for genetic differences.

- Synergistic effects : Evaluate combination therapies (e.g., with β-lactams) to amplify activity .

- Biofilm assays : Compare planktonic vs. biofilm-associated MICs, as biofilms often reduce compound efficacy .

Tables for Key Data

| Property | Value/Description | Reference |

|---|---|---|

| Synthetic Yield | 65–85% (optimized via KOH catalysis) | |

| Antimicrobial MIC | 8–32 µg/mL (S. aureus) | |

| HOMO-LUMO Gap | 4.3–4.7 eV (DFT calculation) | |

| Crystal Packing | 1D chains via N–H···S/O bonds |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.